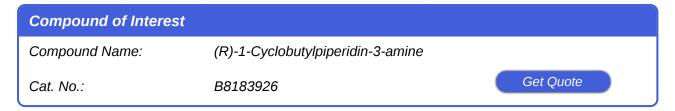


Application Notes and Protocols: (R)-1-Cyclobutylpiperidin-3-amine in Medicinal Chemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Cyclobutylpiperidin-3-amine is a valuable chiral building block in modern medicinal chemistry. Its rigid cyclobutyl group and the stereochemistry of the amine on the piperidine ring offer a unique three-dimensional structure that can be exploited to achieve high potency and selectivity for various biological targets. This document provides an overview of its primary application as a key scaffold in the development of histamine H3 receptor inverse agonists, along with generalized synthetic protocols and relevant pharmacological data.

Application: Histamine H3 Receptor Inverse Agonists

The predominant application of the **(R)-1-cyclobutylpiperidin-3-amine** scaffold is in the design of potent and selective inverse agonists for the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters. Inverse agonists of the H3R block its constitutive activity, leading to an increase in the release of histamine and other neurotransmitters like acetylcholine, which is a key mechanism for promoting wakefulness and enhancing cognitive function.



Prominent Examples

Several clinical and preclinical candidates targeting the H3R for the treatment of neurological disorders such as narcolepsy and Alzheimer's disease incorporate the cyclobutylpiperidine moiety.

- SUVN-G3031 (Samelisant): A clinical-stage H3R inverse agonist that has been investigated for the treatment of narcolepsy.[1]
- 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one (Compound 45e): A potent and selective H3R inverse agonist with demonstrated efficacy in animal models of cognition.[2]
- (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one: A second-generation pyridazin-3-one H3R antagonist with cognitive-enhancing and wake-promoting activity.[3]

Quantitative Data

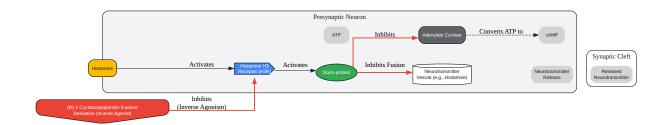
The following table summarizes the in vitro binding affinities of representative compounds containing the 1-cyclobutylpiperidine scaffold for the human histamine H3 receptor (hH3R).

Compound	Target	Assay Type	Value (Ki)	Reference
SUVN-G3031	hH3R	Radioligand Binding	8.73 nM	[1]
1-[2-(1- Cyclobutylpiperid in-4-yloxy)-6,7- dihydro-4H- thiazolo[5,4- c]pyridin-5- yl]propan-1-one (45e)	hH3R	Radioligand Binding	4.0 nM	[2]

Signaling Pathway



The histamine H3 receptor is a Gαi/o-coupled receptor. As an inverse agonist, compounds containing the **(R)-1-cyclobutylpiperidin-3-amine** scaffold block the constitutive activity of this receptor, thereby inhibiting its downstream signaling cascade. This leads to an increase in the release of histamine and other neurotransmitters.



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Caption: Histamine H3 Receptor Signaling Pathway and Inverse Agonism.

Experimental Protocols

The following are generalized synthetic schemes for the preparation of key intermediates and final compounds incorporating the 1-cyclobutylpiperidine moiety. These are illustrative and based on procedures described in the medicinal chemistry literature. For detailed experimental procedures, including specific reagent quantities, reaction conditions, and purification methods, it is essential to consult the supplementary information of the cited publications.

Protocol 1: General Synthesis of 1-Cyclobutylpiperidin-4-amine Intermediate

A common method for the synthesis of the 1-cyclobutylpiperidin-4-amine intermediate involves the reductive amination of a protected 4-piperidone with cyclobutanone.





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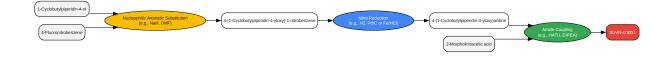
Caption: General workflow for the synthesis of 1-cyclobutylpiperidin-4-amine.

Methodology:

- Reductive Amination: N-Boc-4-piperidone is reacted with cyclobutylamine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE). The reaction is typically carried out at room temperature.
- Boc Deprotection: The resulting N-Boc-1-cyclobutylpiperidin-4-amine is then deprotected
 using a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in
 dioxane, to yield the desired 1-cyclobutylpiperidin-4-amine.

Protocol 2: General Synthesis of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide (SUVN-G3031)

The synthesis of SUVN-G3031 generally involves the coupling of key intermediates.



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Caption: General synthetic workflow for SUVN-G3031.



Methodology:

- Ether Formation: 1-Cyclobutylpiperidin-4-ol is reacted with a suitable aryl fluoride, such as 4fluoronitrobenzene, under basic conditions (e.g., sodium hydride in DMF) to form the corresponding ether.
- Nitro Group Reduction: The nitro group of the resulting intermediate is reduced to an amine, typically through catalytic hydrogenation (e.g., H2 over Pd/C) or using a reducing agent like iron in hydrochloric acid.
- Amide Coupling: The aniline intermediate is then coupled with 2-morpholinoacetic acid using a standard peptide coupling reagent, such as HATU, in the presence of a base like DIPEA, to afford the final product, SUVN-G3031.

Conclusion

The **(R)-1-cyclobutylpiperidin-3-amine** scaffold is a privileged motif in the design of histamine H3 receptor inverse agonists. Its incorporation into small molecules has led to the development of potent and selective clinical and preclinical candidates with promising therapeutic potential for treating sleep disorders and cognitive deficits. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological and pharmacokinetic properties. Further exploration of this scaffold may lead to the discovery of novel therapeutics targeting other G protein-coupled receptors.

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- 3. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity PubMed [pubmed.ncbi.nlm.nih.gov]
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